molecular formula C11H16N2O2 B8605438 2,4-dimethoxy-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine

2,4-dimethoxy-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine

Cat. No.: B8605438
M. Wt: 208.26 g/mol
InChI Key: NUJRWNTYSUWJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2,4-dimethoxy-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine

InChI

InChI=1S/C11H16N2O2/c1-14-10-7-11(15-2)13-9-4-6-12-5-3-8(9)10/h7,12H,3-6H2,1-2H3

InChI Key

NUJRWNTYSUWJNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1CCNCC2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ag2CO3 (1.63 mmol, 449 mg) was added to a solution of tert-butyl 4-hydroxy-2-oxo-1,2,5,6,8,9-hexahydro-7H-pyrido[2,3-d]azepine-7-carboxylate (91.0 mg, 0.325 mmol) in DCM (1.5 ml) at room temperature. After 10 min of stirring, MeI (1.63 mmol, 106 μl) was added. After 15 h of stirring, sat. aq. NH4Cl was added and the mixture was extracted with DCM. The organic layer was washed with water, dried over Na2SO4 and concentrated under reduced pressure. The crude product was purified by column chromatography to provide 72 mg (72%) of tert-butyl 2,4-dimethoxy-5,6,8,9-tetrahydro-7H-pyrido[2,3-d]azepine-7-carboxylate. 1H-NMR (CDCl3) δ 6.02 (1H), 3.85 (3H), 3.76 (3H), 3.55 (2H), 3.48 (2H), 2.98 (2H), 2.81 (2H), 1.45 (9H) ppm. tert-Butyl 2,4-dimethoxy-5,6,8,9-tetrahydro-7H-pyrido[2,3-d]azepine-7-carboxylate (72 mg, 0.23 mmol) was dissolved in HCl (2 N in Et2O, 3 ml) and stirred for 16 h at room temperature. The hydrochloric salt of 2,4-dimethoxy-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine was obtained in quantitative yield. 1H-NMR (CDCl3) δ 9.98 (br s, 2H), 6.32 (s, 1H), 3.73 (s, 3H), 3.65 (s, 3H), 3.25 (m, 2H), 2.88 (m, 2H), 2.86 (m, 2H), 2.78 (m, 2H) ppm.
Name
tert-Butyl 2,4-dimethoxy-5,6,8,9-tetrahydro-7H-pyrido[2,3-d]azepine-7-carboxylate
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
COc1cc(OC)c2c(n1)CCN(C(=O)OC(C)(C)C)CC2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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